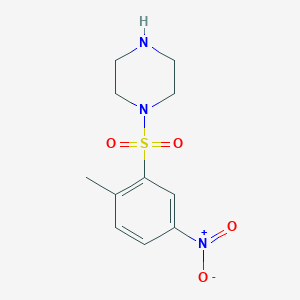
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2-methyl-5-nitrobenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2-methyl-5-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 1-(2-Methyl-5-aminobenzenesulfonyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .
類似化合物との比較
- 1-(2-Methyl-5-aminobenzenesulfonyl)piperazine
- 1-(2-Methyl-5-nitrobenzenesulfonyl)ethylenediamine
- 1-(2-Methyl-5-nitrobenzenesulfonyl)morpholine
Uniqueness: 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and sulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
生物活性
1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine is a chemical compound with significant potential in various biological applications. Its structure allows for interactions with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C11H16N3O4S
- Molecular Weight : 321.78 g/mol
- CAS Number : 744241-86-9
The compound is synthesized through the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine, typically under controlled conditions to optimize yield and purity.
This compound exhibits various biochemical activities, primarily through its interaction with enzymes and proteins:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which is crucial for its application in biochemical assays. For instance, it can inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway, particularly in Mycobacterium tuberculosis (Mtb) .
- Protein Interaction : It is utilized in assays to study protein interactions, highlighting its role in understanding complex biochemical pathways and cellular processes.
Antimycobacterial Activity
Recent studies have highlighted the antitubercular properties of compounds related to piperazine derivatives. For example, a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids demonstrated significant inhibitory effects against M. tuberculosis, with minimal cytotoxicity . The selectivity index (SI) for these compounds was reported to be greater than 30, indicating their potential as effective antituberculosis agents.
Cytotoxicity Studies
In vitro cytotoxicity assessments using the MTT assay have shown that while these compounds exhibit potent antimycobacterial activity, they also maintain low cytotoxicity against mammalian cells. This balance is critical for developing therapeutic agents that target pathogens without harming human cells .
Case Studies and Research Findings
特性
IUPAC Name |
1-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-9-2-3-10(14(15)16)8-11(9)19(17,18)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSNOKZPJHEYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














